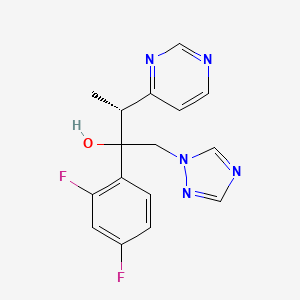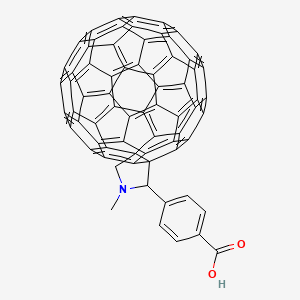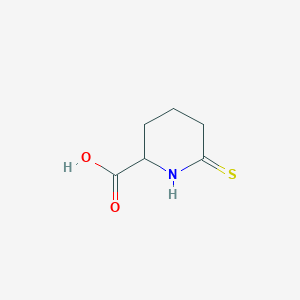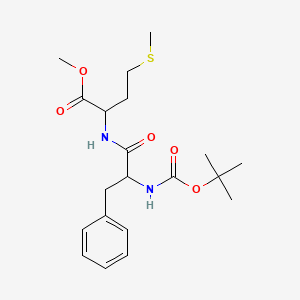
Cytidine, 2'-deoxy-N,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 2’-deoxy-N,5-dimethyl- is a modified nucleoside with the molecular formula C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is a derivative of cytidine, where the 2’ hydroxyl group is replaced by a hydrogen atom, and both the N4 and 5 positions are methylated . It is a white to off-white solid that is sparingly soluble in water, ethanol, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’-deoxy-N,5-dimethyl- typically involves the methylation of 2’-deoxycytidine. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of Cytidine, 2’-deoxy-N,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’-deoxy-N,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like ammonia or amines in an organic solvent such as acetonitrile.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted cytidine derivatives.
Scientific Research Applications
Cytidine, 2’-deoxy-N,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of Cytidine, 2’-deoxy-N,5-dimethyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function . It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases . The methyl groups at the N4 and 5 positions can enhance its binding affinity to these enzymes, leading to inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: Lacks the methyl groups at the N4 and 5 positions.
5-Methylcytidine: Contains a methyl group at the 5 position but not at the N4 position.
N4-Methylcytidine: Contains a methyl group at the N4 position but not at the 5 position.
Uniqueness
Cytidine, 2’-deoxy-N,5-dimethyl- is unique due to the presence of methyl groups at both the N4 and 5 positions, which can significantly alter its chemical and biological properties compared to other cytidine derivatives . This dual methylation can enhance its stability and binding affinity to nucleic acid-related enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17) |
InChI Key |
SUURDKULGPGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)


![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)

![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)

![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)

